![molecular formula C21H17N5OS B3038276 6-(2,6-Dimethylphenyl)-2-(methylthio)pyrimido[5',4':5,6]pyrimido[1,2-a]benzimidazol-5(6H)-one CAS No. 847950-97-4](/img/structure/B3038276.png)
6-(2,6-Dimethylphenyl)-2-(methylthio)pyrimido[5',4':5,6]pyrimido[1,2-a]benzimidazol-5(6H)-one
Descripción general
Descripción
The compound "6-(2,6-Dimethylphenyl)-2-(methylthio)pyrimido[5',4':5,6]pyrimido[1,2-a]benzimidazol-5(6H)-one" is a complex molecule that likely falls within the class of pyrimido[1,2-a]benzimidazoles, which are heterocyclic compounds known for their diverse biological activities. These compounds are characterized by a fusion of pyrimidine and benzimidazole rings, which can be further substituted with various functional groups to enhance their properties and potential applications in medicinal chemistry.
Synthesis Analysis
The synthesis of pyrimido[1,2-a]benzimidazole derivatives can be achieved through various methods. For instance, the cyclization of 4-alkoxyvinyl trifluoro(chloro)methyl ketones with 2-aminobenzimidazole has been described as a method to synthesize 2-(trifluoromethyl)pyrimido[1,2-a]benzimidazoles and pyrimido[1,2-a]benzimidazol-2(1H)-ones . Another approach involves the reactions of 6-[(dimethylamino)methylene]aminouracil with heterocumulenes such as aryl isocyanates and isothiocyanates to yield novel pyrimido[4,5-d]pyrimidines . These methods typically involve cyclization and tautomerization steps under thermal conditions to form the desired products.
Molecular Structure Analysis
The molecular structure of pyrimido[1,2-a]benzimidazole derivatives is often confirmed using various spectroscopic techniques. For example, 'H and 13C NMR as well as 2D-NMR experiments have been utilized to assign the structure of synthesized compounds . Additionally, theoretical characterization using Density Functional Theory (DFT) calculations can provide insights into the optimized molecular geometry, dipole moment, and charge distributions of these molecules .
Chemical Reactions Analysis
The chemical reactivity of pyrimido[1,2-a]benzimidazole derivatives can be influenced by the substituents on the rings. For instance, the presence of electron-withdrawing groups such as chlorine can impart positive charges on the chlorine atoms, while the adjacent carbon atoms may carry negative charges due to the electron-withdrawing nature of the imidazole part of the benzimidazole ring . These electronic properties can affect the reactivity of the compounds in subsequent chemical reactions.
Physical and Chemical Properties Analysis
The physical and chemical properties of pyrimido[1,2-a]benzimidazole derivatives, such as their stability, decomposition points, and electronic properties, can be predicted through computational studies. DFT calculations have shown that methyl derivatives are more stable than their chloro counterparts, and certain dimethoxy derivatives have higher decomposition points . Additionally, the polarizability parameter (MR) has been correlated with the antibacterial activity of certain pyrimido[1,2-a]benzimidazole derivatives, suggesting that physicochemical parameters can be indicative of biological activity .
Aplicaciones Científicas De Investigación
Synthesis and Derivative Formation
- Research has explored the synthesis of various derivatives of this compound, demonstrating its utility in forming heterocyclic systems. For instance, studies have shown the formation of polyfunctionally substituted thiophene, imidazo[1,2:1′,6′]pyrimido[5,4-b]thiophene, and thieno[3,2-d]pyrimidine derivatives from similar compounds (Raslan & Sayed, 2003).
Potential in Anticancer Research
- Some studies have investigated the potential anticancer applications of derivatives of this compound. For instance, compounds with similar structures have shown promising in-vitro anticancer activity against various cancer cell lines (Waghmare et al., 2013).
Structural and Molecular Studies
- The compound has been the subject of structural and molecular studies, with research focusing on understanding its molecular configuration and properties. For example, a study on a similar molecule examined its molecular structure and the interactions within its crystal form (Geiger & Isaac, 2014).
Antimicrobial Activity
- Research into similar compounds has explored their potential antimicrobial properties, indicating that derivatives of this compound could be effective in this area (Badne et al., 2011).
Binding and Inhibitory Properties
- There is research indicating that derivatives of this compound could have binding properties with certain biological targets. For example, a study investigated its potential as an inhibitor of lymphocyte-specific kinase, which is relevant for treating autoimmune and inflammatory disorders (Martin et al., 2008).
Propiedades
IUPAC Name |
9-(2,6-dimethylphenyl)-4-methylsulfanyl-1,3,5,9,11-pentazatetracyclo[8.7.0.02,7.012,17]heptadeca-2,4,6,10,12,14,16-heptaen-8-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H17N5OS/c1-12-7-6-8-13(2)17(12)26-19(27)14-11-22-20(28-3)24-18(14)25-16-10-5-4-9-15(16)23-21(25)26/h4-11H,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JLHUTAPHCYEYEL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)C)N2C(=O)C3=CN=C(N=C3N4C2=NC5=CC=CC=C54)SC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H17N5OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
387.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




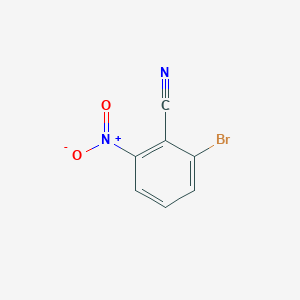

![[1,1'-Biphenyl]-4-yl(2-chloropyridin-4-yl)methanone](/img/structure/B3038201.png)
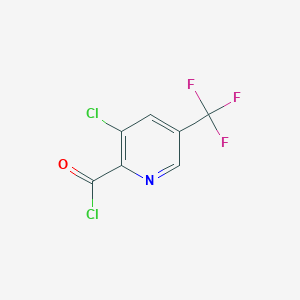
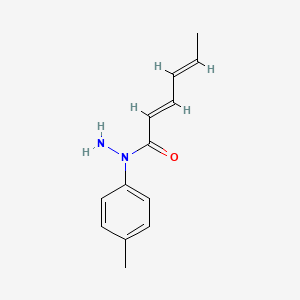
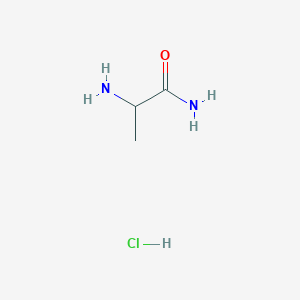

![(3AS,4R,6aR)-5-fluoro-2,2-dimethyl-6-((trityloxy)methyl)-4,6a-dihydro-3aH-cyclopenta[d][1,3]dioxol-4-ol](/img/structure/B3038209.png)
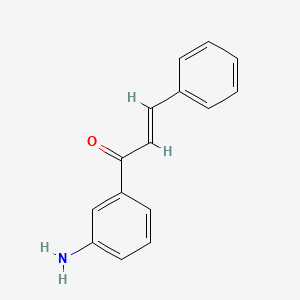
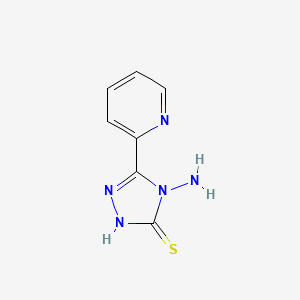
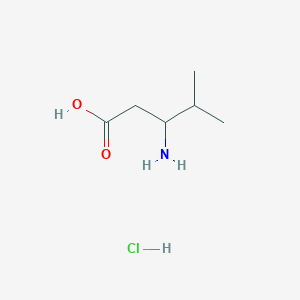
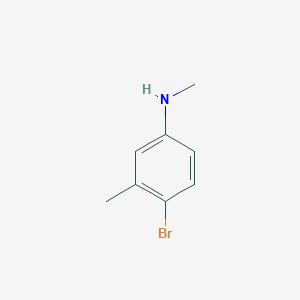
![6-Amino-4-(4-methoxyphenyl)-3-methyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B3038216.png)